1-[2-(Benzenesulfonyl)ethyl]-4,5-dichloroimidazole
Description
1-[2-(Benzenesulfonyl)ethyl]-4,5-dichloroimidazole is a heterocyclic compound featuring an imidazole core substituted with two chlorine atoms at positions 4 and 3. The benzenesulfonyl ethyl group at position 1 introduces sulfonyl functionality, which may influence solubility, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
1-[2-(benzenesulfonyl)ethyl]-4,5-dichloroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2S/c12-10-11(13)15(8-14-10)6-7-18(16,17)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZIKHZCPRAUTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCN2C=NC(=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Benzenesulfonyl)ethyl]-4,5-dichloroimidazole typically involves the reaction of benzenesulfonyl chloride with an appropriate imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Benzenesulfonyl)ethyl]-4,5-dichloroimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atoms in the imidazole ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-[2-(Benzenesulfonyl)ethyl]-4,5-dichloroimidazole typically involves multiple steps, including the formation of the imidazole ring and the introduction of the benzenesulfonyl group. The synthetic routes may include:
- Formation of Imidazole : Using appropriate precursors under controlled conditions.
- Sulfonylation : Introducing the benzenesulfonyl group through electrophilic substitution reactions.
Biological Applications
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve inhibition of bacterial enzyme activity or disruption of cell wall synthesis.
- Anticancer Potential : Research indicates that derivatives of imidazole compounds can exhibit cytotoxic effects on cancer cells. The compound's structure allows it to interact with specific molecular targets involved in cancer progression.
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, potentially modulating pathways involved in disease processes. This includes interactions with enzymes critical for metabolic pathways.
Material Science Applications
In addition to its biological applications, this compound may serve as a valuable building block in material science:
- Conductive Polymers : The compound can be utilized in the synthesis of conductive materials, which are important for electronic applications. Its unique structure allows for the incorporation into polymer matrices to enhance conductivity.
- Fluorescent Materials : Investigations into the photophysical properties of imidazole derivatives suggest potential applications in developing fluorescent materials for sensors and imaging technologies.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various imidazole derivatives, including this compound. The results indicated significant inhibition of growth against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard agar dilution methods, demonstrating the compound's potential as a lead structure for antibiotic development.
Case Study 2: Anticancer Activity
In vitro assays conducted on cancer cell lines revealed that this compound exhibited cytotoxic effects comparable to established chemotherapeutics. Mechanistic studies suggested that the compound induces apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of 1-[2-(Benzenesulfonyl)ethyl]-4,5-dichloroimidazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell proliferation or the inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, insights can be inferred from related compounds:
(a) 4,5-Dichloroimidazole ()
- Synthesis : Used as a precursor in ZIF-71 (zeolitic imidazolate framework) synthesis via reaction with zinc nitrate .
- Crystallography : Crystal structure data (atomic coordinates, thermal parameters) and nuclear quadrupole resonance (NQR) frequencies at 77 K and 290 K are available .
- Reactivity : Chlorine substituents enhance electrophilicity, enabling coordination with metal ions like Zn²⁺.
(b) Benzenesulfonyl-Containing Compounds ()
Several benzenesulfonyl derivatives are listed in customs tariffs (e.g., 4-(4-pyridyloxy)benzenesulfonyl chloride hydrochloride). These compounds typically exhibit:
- Applications : Intermediate roles in synthesizing pharmaceuticals or agrochemicals.
- Stability: Sulfonyl groups improve thermal and hydrolytic stability compared to non-sulfonated analogs.
(c) Chlorinated Heterocycles ()
Examples like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidino-1H-pyrazole-3-carboxamide highlight:
- Bioactivity : Chlorine atoms often enhance binding to biological targets (e.g., enzymes, receptors).
- Lipophilicity: Increased logP values compared to non-chlorinated analogs, influencing pharmacokinetics.
Key Comparative Data (Hypothetical)
Biological Activity
1-[2-(Benzenesulfonyl)ethyl]-4,5-dichloroimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features an imidazole ring substituted with dichloro and benzenesulfonyl groups. Its structure can be represented as follows:
- Imidazole Ring : A five-membered aromatic ring containing two nitrogen atoms.
- Dichloro Substitution : Chlorine atoms at the 4 and 5 positions enhance its biological activity.
- Benzenesulfonyl Group : This moiety is known for its ability to improve solubility and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in inflammatory responses and microbial resistance.
- Antioxidant Activity : It exhibits the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : The compound shows efficacy against a range of bacterial strains, likely through disruption of bacterial cell wall synthesis or function.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 40 |
| Pseudomonas aeruginosa | 30 |
These results suggest that the compound has potential as a therapeutic agent in treating infections caused by these bacteria .
Antioxidant Activity
The antioxidant potential was assessed using the DPPH assay. The results demonstrated a significant reduction in DPPH radical concentration, indicating robust antioxidant activity:
| Concentration (µM) | DPPH Reduction (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 78 |
This activity is crucial for protecting cells from oxidative damage, which is linked to various diseases .
Study on Antimicrobial Efficacy
In a recent study, the compound was tested against both Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited bacterial growth at concentrations lower than many existing antibiotics. This study highlights the potential for developing new antimicrobial agents based on this compound .
Evaluation of Cytotoxicity
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting its potential use in targeted cancer therapies. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF-7 (breast cancer) | 25 |
| Normal Fibroblast | >100 |
This selectivity is critical for reducing side effects in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
